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Compound of Interest

Compound Name: RC-3095 TFA

Cat. No.: B1257568

Foreword: This document provides an in-depth technical guide on RC-3095 TFA, a selective
antagonist of the gastrin-releasing peptide receptor (GRPR), for researchers, scientists, and
drug development professionals. It consolidates key findings from preclinical and clinical
studies to elucidate its mechanism of action, anti-tumor efficacy, and potential as a therapeutic
agent in oncology.

Introduction to RC-3095 TFA

RC-3095 TFA is a potent and selective antagonist of the gastrin-releasing peptide receptor
(GRPR), also known as the bombesin receptor subtype 2 (BB2).[1][2] GRP is a neuropeptide
that has been shown to stimulate the growth of various cancers, making its receptor a
compelling target for anti-cancer therapies.[3][4] RC-3095 TFA has demonstrated anti-
proliferative effects in a range of cancer models, both in vitro and in vivo, and has been
evaluated in a Phase | clinical trial.[2][5][6][7]

Mechanism of Action

RC-3095 TFA exerts its anti-tumor effects primarily by blocking the binding of gastrin-releasing
peptide (GRP) to its receptor, thereby inhibiting downstream signaling pathways that promote
cell proliferation and survival.[4][8] A key aspect of its mechanism involves the attenuation of
epidermal growth factor receptor (EGFR) signaling, a critical pathway in many cancers.[9]
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Upon binding to GRPR, a G-protein coupled receptor (GPCR), GRP activates downstream
signaling cascades, including the mitogen-activated protein kinase (MAPK) and
phosphoinositide 3-kinase (PI3K) pathways.[8] These pathways are crucial for cell growth,
proliferation, and survival. By competitively inhibiting GRP binding, RC-3095 TFA prevents the
activation of these pro-tumorigenic signaling cascades.[4][8]
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Transinactivation of the Epidermal Growth Factor
Receptor (EGFR)

A significant component of RC-3095 TFA's mechanism of action is the downregulation of EGFR
expression and signaling.[9] Studies in small cell lung carcinoma (SCLC) have shown that
treatment with RC-3095 leads to a marked decrease in both the levels of EGFR and its
corresponding mRNA.[9] This suggests that GRPR signaling can transactivate the EGFR
pathway, and by blocking GRPR, RC-3095 effectively shuts down this cross-talk, leading to
reduced tumor growth.[2][10]
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Preclinical Efficacy

RC-3095 TFA has demonstrated significant anti-tumor activity in various preclinical cancer
models.
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In Vivo Studies

Treatment L

Cancer Type Model . Key Findings Reference
Regimen

Small Cell Lung 10 ~50% decrease

H-69 Xenograft

Carcinoma ) g/animal/day , in tumor volume. [9]
(Nude Mice)
(SCLC) s.c. for 5 weeks [9]
29.0% decrease
in GRPR [9]
concentration.[9]
62.3% decrease
in EGF-R levels. [9]
[°]
31% decrease in
EGF-R mRNA [9]
levels.[9]
Reduction in
] ) tumor size from
Glioblastoma C6 Glioma (Rats) 0.3 mg/kg [6]
52 mm3to 21
mms3.[6]
Further reduction
0.3 mg/kg + ] ]
] in tumor size to [6]
Temozolomide
10 mm3.[6]
) CFPAC-1 10 ug, twice 37% decrease in
Pancreatic i ,
Xenograft (Nude daily, s.c. for 25 final tumor [7]
Cancer ) ]
Mice) days weight.[7]
49% decrease in
tumor growth [7]
rate.[7]
In Vitro Studies
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Cell Line Cancer Type Assay Key Findings Reference
Inhibition of
MDA-MB-231, Proliferation bombesin-
Breast Cancer _ (3]
MCF-7 MllI Assay stimulated cell
growth.[3]
1 nM RC-3095
effectively
Pancreatic Proliferation inhibited
CFPAC-1 _ [7]
Cancer Assay bombesin-
stimulated
growth.[7]
1 uM RC-3095
totally
suppressed
. [7]
bombesin-

induced growth.

[7]
Significant
) Proliferation reduction in
C6 Glioma [6]
Assay cellular

proliferation.[6]

Clinical Evaluation: Phase | Trial

A Phase | clinical trial of RC-3095 was conducted in patients with advanced solid malignancies.

[5]
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Parameter

Details

Reference

Number of Patients

25

[5]

Dosage Range

8 to 96 pg/kg, administered
once or twice daily via

subcutaneous injection.

[5]

Primary Toxicity

Local discomfort at the
injection site, particularly at

higher doses.

[5]

Pharmacokinetics (n=2 at 96

ug/kg)

Peak plasma concentrations
>100 ng/mL for approximately

8 hours.

[5]

Plasma elimination half-life of
8.6-10.9 hours.

[5]

Efficacy

No objective tumor responses

were observed.

[5]

One patient with a GRP-
expressing progressive
medullary carcinoma of the
thyroid showed a short-lasting

minor response.

[5]

Experimental Protocols
H-69 SCLC Xenograft Study

Cell Line: H-69 human small cell lung carcinoma cells.

Animal Model: Athymic nude mice.

Tumor Implantation: H-69 cells were xenografted into the mice. Specific details on the

number of cells and site of injection are not provided in the available literature.

Treatment: Mice were treated subcutaneously with RC-3095 at a dose of 10 u g/animal/day

for 5 weeks.
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e Tumor Measurement: Tumor volume was measured periodically. The exact method of
measurement (e.g., caliper measurements and formula used) is not specified.

» Receptor and mRNA Analysis: At the end of the treatment period, tumors were excised.
Receptor concentration for GRPR and EGF-R was determined. The levels of mRNA for EGF-
R were analyzed using reverse transcriptase-polymerase chain reaction (RT-PCR) and
Southern blot analysis. Specific antibodies and primers used were not detailed.[9]
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In Vitro Proliferation Assays

e Cell Lines: Various cancer cell lines including MDA-MB-231, MCF-7 MIlI (breast), CFPAC-1
(pancreatic), and C6 (glioma).[3][6][7]

o Culture Conditions: Cells were cultured in appropriate media. For some experiments, phenol
red-free medium with 5% heat-inactivated and dextran-coated charcoal-treated fetal bovine
serum (DCC-FBS) was used to minimize the influence of hormonal substances.[3]

o Treatment: Cells were treated with RC-3095 TFA at various concentrations (e.g., 1 nMto 1
HM), often in the presence or absence of a GRPR agonist like bombesin to assess the
inhibitory effect.[7]

o Proliferation Assessment: Cell proliferation was measured using standard laboratory
techniques. The specific assays (e.g., MTT, cell counting) were not consistently detailed
across the reviewed literature.
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Summary and Future Directions

RC-3095 TFA is a selective GRPR antagonist with demonstrated anti-tumor activity in a variety
of preclinical cancer models. Its mechanism of action involves the direct inhibition of GRPR
signaling and the subsequent downregulation of the EGFR pathway. While the Phase | clinical
trial did not show objective tumor responses in a broad population of patients with advanced
solid malignancies, the minor response observed in a patient with a GRP-expressing tumor
suggests that a biomarker-driven approach may be necessary for future clinical development.
The local toxicity at the injection site also indicates that alternative formulations or delivery
methods may be required. Further research is warranted to identify specific cancer types that
are most sensitive to GRPR antagonism and to explore combination therapies, as suggested
by the synergistic effect observed with temozolomide in a glioma model.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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